molecular formula C11H21N3O B13536876 2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one

2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one

Cat. No.: B13536876
M. Wt: 211.30 g/mol
InChI Key: DDSVJCIWDOYTLO-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the azetidine intermediate with piperazine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Methyl-1-(3-(piperazin-1-yl)azetidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of the azetidine and piperazine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-methyl-1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one

InChI

InChI=1S/C11H21N3O/c1-9(2)11(15)14-7-10(8-14)13-5-3-12-4-6-13/h9-10,12H,3-8H2,1-2H3

InChI Key

DDSVJCIWDOYTLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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